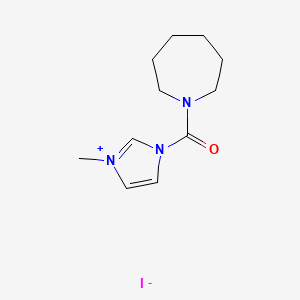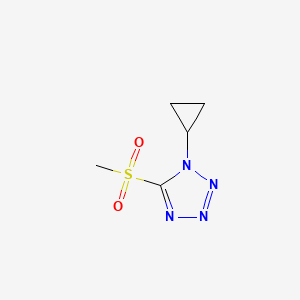
5-(4-Ethylphenyl)furan-2-carboxylic acid
Übersicht
Beschreibung
“5-(4-Ethylphenyl)furan-2-carboxylic acid” is a unique chemical compound with the empirical formula C13H12O3 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The InChI code for “5-(4-Ethylphenyl)furan-2-carboxylic acid” is 1S/C13H12O3/c1-2-9-3-5-10 (6-4-9)11-7-8-12 (16-11)13 (14)15/h3-8H,2H2,1H3, (H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“5-(4-Ethylphenyl)furan-2-carboxylic acid” is a powder with a molecular weight of 216.24 .Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Synthesis and Applications
One-pot Enzyme Cascade for Furan Carboxylic Acids Synthesis
Furan carboxylic acids, such as 5-(4-Ethylphenyl)furan-2-carboxylic acid, are prominent biobased building blocks in pharmaceutical and polymer industries. A dual-enzyme cascade system involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) was developed for the controlled synthesis of these compounds. This enzymatic approach efficiently used byproduct H2O2 for the internal recycling of oxidized nicotinamide cofactors, leading to yields exceeding 95% for the desired furan carboxylic acids (Hao‐Yu Jia et al., 2019).
Enzymatic Oxidation for Polymer Production
Enzyme-catalyzed oxidation processes have proven effective for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). This reaction involves four consecutive oxidations, yielding FDCA at room temperature and pressure. FDCA is a vital biobased platform chemical for producing polymers, showcasing the potential of enzyme-catalyzed methods in transforming furan derivatives into valuable industrial products (W. Dijkman et al., 2014).
Analytical and Spectral Studies
Spectral Studies on Furan Ring Containing Organic Ligands
Research focusing on furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate reveals their chelating properties and potential in creating transition metal complexes. These complexes have been characterized and analyzed for their antibacterial activities, indicating their applicability in developing novel antimicrobial agents (H. Patel, 2020).
Biobased Polyester Synthesis
Enzymatic Polymerization for Biobased Polyesters
Enzymatic polymerization has been employed to synthesize biobased furan polyesters from 2,5-bis(hydroxymethyl)furan and diacid ethyl esters. These novel furan polyesters exhibit promising physical properties and molecular weights, positioning them as potential substitutes for aromatic monomers in polyester synthesis. The study underscores the versatility of furan derivatives in creating sustainable and biobased materials (Yi Jiang et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPEIRSTBIHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)furan-2-carboxylic acid | |
CAS RN |
1049122-13-5 | |
| Record name | 5-(4-ethylphenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)


![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)




